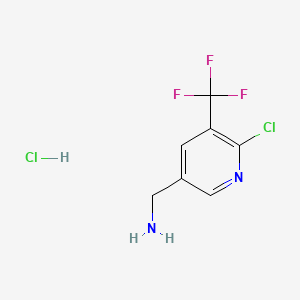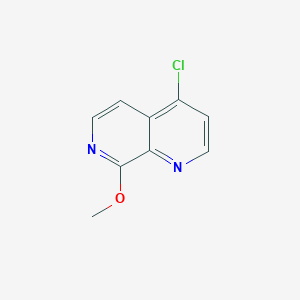
4-Chloro-8-methoxy-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
4-Chloro-8-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .
科学的研究の応用
4-Chloro-8-methoxy-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-Chloro-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
類似化合物との比較
4-Chloro-8-methoxy-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
1,8-Naphthyridine: Known for its diverse biological activities and use in drug development.
1,6-Naphthyridine: Exhibits pharmacological activities, including anticancer and antimicrobial properties.
1,5-Naphthyridine: Used in the synthesis of various functionalized derivatives with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
4-chloro-8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3 |
InChIキー |
PLESQHZWSKFJEY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C(C=CN=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


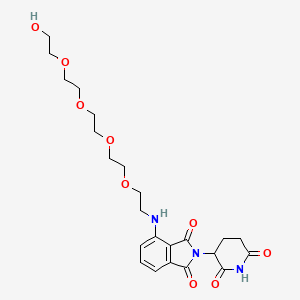
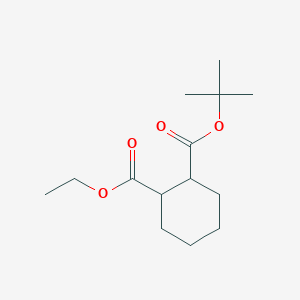
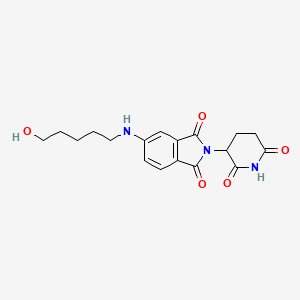
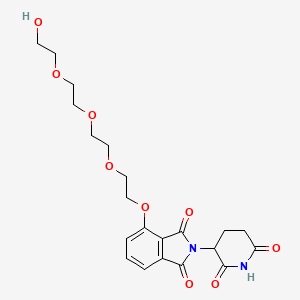
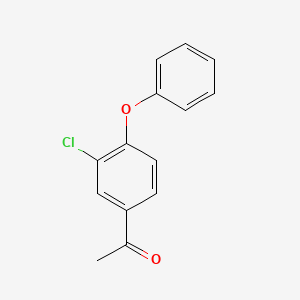
![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
